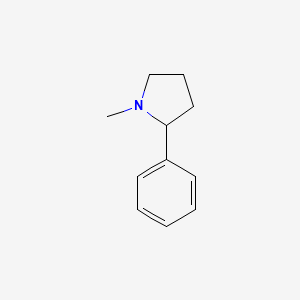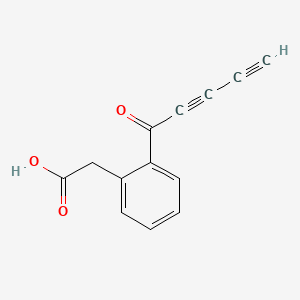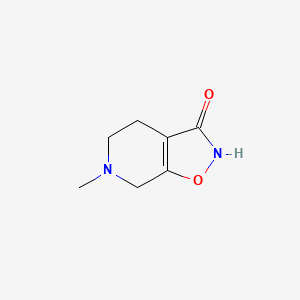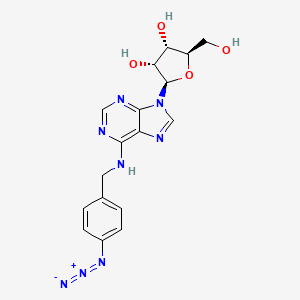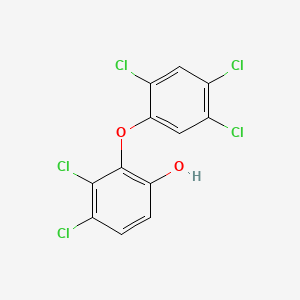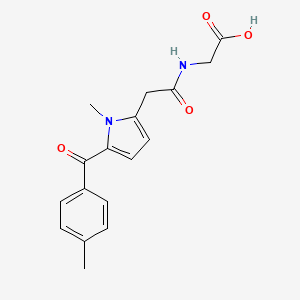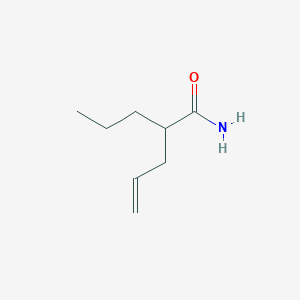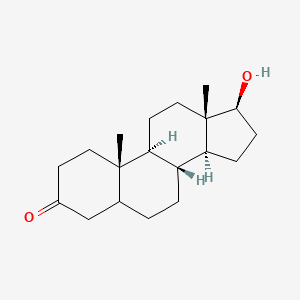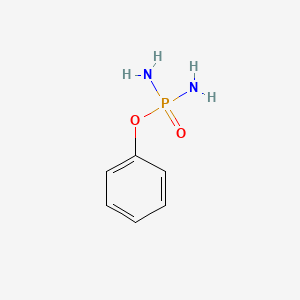
苯基磷酰二胺
描述
Phenylphosphorodiamidate, also known as PPD, is a chemical compound with the molecular formula C₆H₈N₂O₂P. It contains a phenyl group (C₆H₅) attached to a phosphorodiamidate moiety. The compound has been studied for its inhibitory effects on urease activity in various contexts .
Chemical Reactions Analysis
Phenylphosphorodiamidate has been studied for its ability to inhibit urease activity. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. PPD interferes with this enzymatic process, potentially impacting ammonia emissions and bacterial infections .
科学研究应用
Application in Agriculture
Field
This application falls under the field of Agriculture .
Summary of the Application
Phenyl phosphorodiamidate is used as an inhibitor of urease , an enzyme that accelerates the hydrolysis of urea. By inhibiting urease, Phenyl phosphorodiamidate enhances the effectiveness of urea-based fertilizers . It is a component of the technology of controlled release fertilizers .
Methods of Application
The specific methods of application in the field are not detailed in the sources. However, it is likely that the compound is mixed with urea-based fertilizers to enhance their effectiveness.
Results or Outcomes
The use of Phenyl phosphorodiamidate in agriculture results in a marked reduction in ammonia loss when added with the algicide terbutryn . Studies also showed that a mixture of Phenyl phosphorodiamidate and NBPT was even more effective than either Phenyl phosphorodiamidate or NBPT alone .
Synthesis of Phosphoramidates
Field
This application falls under the field of Chemistry .
Summary of the Application
Phenyl phosphorodiamidate plays a role in the synthesis of phosphoramidates . Phosphoramidates are a class of organophosphorus compounds known for the presence of a single covalent bond between the tetracoordinate P (V) atom and N (III) atom .
Methods of Application
The synthetic routes to phosphoramidate formation can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
Results or Outcomes
The outcomes of these synthetic routes are the formation of phosphoramidates, which are important organophosphorus compounds with various applications .
UV-Curable Flame-Retardant and Antimicrobial Wood Coating
Field
This application falls under the field of Material Science .
Summary of the Application
Phenyl phosphorodiamidate (PPAE) is used as a reactive diluent functionalized with phosphonate ester. It is synthesized as a cross-linker with ultraviolet-curable epoxy acrylate for use in coating applications .
Methods of Application
The functionality of the phosphorodiamidate and structural properties of the reactive diluent were evaluated by gas chromatography–mass spectrometry (GC-MS), proton nuclear magnetic resonance (1H-NMR), phosphorus nuclear magnetic resonance (31P-NMR), and infrared (IR) spectra .
Results or Outcomes
The incorporation of PPAE into epoxy acrylate promoted the degradation of epoxy acrylate oligomer and enhanced char formation . The thermal and mechanical properties of the materials were enhanced by increasing the concentration of the synthesized UV-RD, which showed efficient flame-retardant properties . Furthermore, the use of this novel material for wood-coating application shows improved performance in coating results including gel content, water absorption, adhesion, solvent scrub resistance, gloss, and pencil hardness .
Urease Inhibitor
Field
This application falls under the field of Soil Science .
Summary of the Application
Phenyl phosphorodiamidate is used as an inhibitor of urease , an enzyme that accelerates the hydrolysis of urea. By inhibiting urease, Phenyl phosphorodiamidate allows the urea to diffuse deeper into the soil .
Methods of Application
The specific methods of application in the field are not detailed in the sources. However, it is likely that the compound is mixed with soil to enhance the effectiveness of urea-based fertilizers.
Results or Outcomes
The use of Phenyl phosphorodiamidate in soil science results in a marked reduction in losses by retarding the hydrolysis of urea by soil urease and allowing the urea to diffuse deeper into the soil .
属性
IUPAC Name |
diaminophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRNFHDJUXLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073382 | |
| Record name | Phosphorodiamidic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorodiamidic acid, phenyl ester | |
CAS RN |
7450-69-3 | |
| Record name | Phenyl phosphorodiamidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric phenyl ester diamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodiamidic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl diamidophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORIC PHENYL ESTER DIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F6HV3J4VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



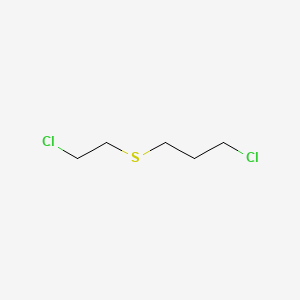
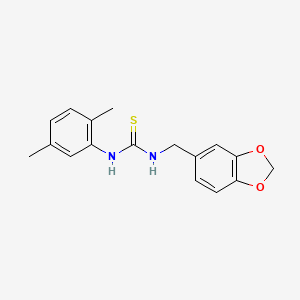
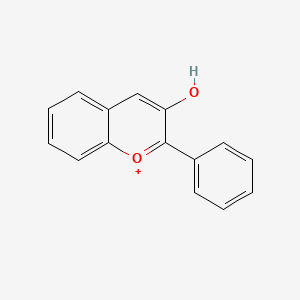
![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)
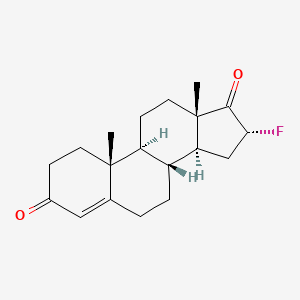
![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)
